![molecular formula C20H18N4O3 B2486317 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1796945-98-6](/img/structure/B2486317.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by the presence of a pyrazolopyrimidine moiety linked to a chromene unit via a propyl linker. This structure suggests a potential for diverse chemical reactivity and biological activity, given the pharmacological relevance of both pyrazolopyrimidine and chromene derivatives in various fields.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding chemical yields in the range of 13-14% over eight to nine steps. This process includes critical steps like cyclocondensation, formylation, and N-methylation, often employing HPLC and SPE for purification, indicating the complexity and precision required in the synthesis of such compounds (Wang et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using NMR measurements and X-ray diffraction analysis. These techniques help determine the regioselectivity of the reactions and the structure of the final products, providing insights into the molecular geometry, electronic structure, and potential reactive sites of the compounds (Castillo et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents, leading to the formation of novel functional groups and the introduction of substituents that significantly impact the compound's properties and potential applications. These reactions are often regioselective, highlighting the importance of precise control over the chemical processes (Drev et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific details on the compound were not found.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under various conditions, define the compound's applications and handling. Studies on similar compounds provide insights into their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Gein et al., 2010).
Applications De Recherche Scientifique
Synthesis and Antitumor Applications
The compound and its derivatives are utilized in the synthesis of novel chemical entities with significant antitumor and antimicrobial activities. For instance, enaminones have been used as key intermediates to create substituted pyrazoles and pyrazolopyrimidines, which exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011). Another study synthesized a novel series of pyrazolopyrimidines derivatives that showed anticancer and anti-5-lipoxygenase agent activities, demonstrating a structured activity relationship that could be beneficial for future drug development (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their potential antimicrobial properties. A study on N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides revealed these compounds' synthesis via a three-component reaction, demonstrating significant antimicrobial activity (Гейн et al., 2010).
Chemical Synthesis and Fluorophore Development
Some studies focus on the chemical synthesis of pyrazolo[1,5-a]pyrimidine analogs, exploring their utility as intermediates in creating functional fluorophores. For example, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions has been reported, showcasing a method that provides high yields in short reaction times, which could be pivotal for developing new fluorescent probes for biological or environmental sensing applications (Quiroga et al., 2008).
Insecticidal Agents Development
Research into the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including pyrazolo[1,5-a]pyrimidine, has indicated potential use as insecticidal agents. These compounds were synthesized and tested against the cotton leafworm, showing potent toxic effects, which could contribute to the development of novel insecticides (Soliman et al., 2020).
Propriétés
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-9-18-22-11-14(12-24(18)23-13)5-4-8-21-19(25)16-10-15-6-2-3-7-17(15)27-20(16)26/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDCRUBGOXRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
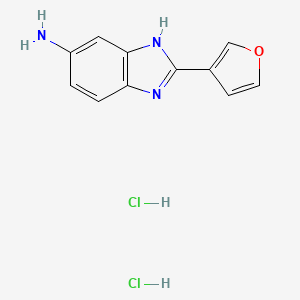
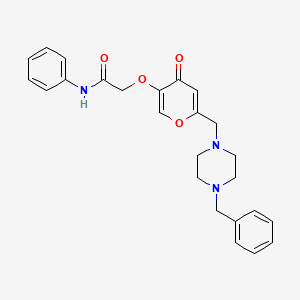
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
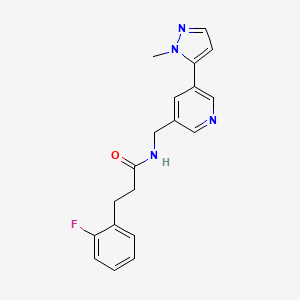
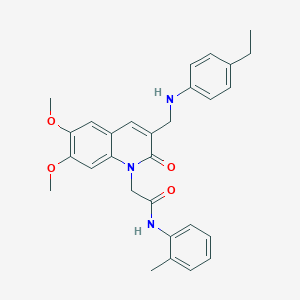
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
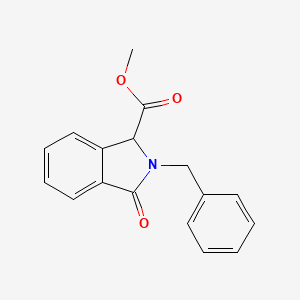
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)